molecular formula C8H4Cl2N2O2 B1197149 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione CAS No. 25983-13-5

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Cat. No. B1197149
CAS RN: 25983-13-5
M. Wt: 231.03 g/mol
InChI Key: AVBSIKMUAFYZAV-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

3.335 g (14.5 mmol) of 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione was dissolved in 65 mL of conc. H2SO4 with stirring and cooling in an ice-H2O bath, then 2.20 g (21.76 mmol) of KNO3 (Baker, used as received) was added in portions over 10 min. with stirring. The resulting mixture was stirred at 22° C. under N2 for 20 h. then was slowly poured into ice-H2O (400 mL) with stirring. The precipitate was collected on a sintered funnel by vacuum filtration, washed with H2O (5×10 mL), and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (85%) of the crude 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione as a grey-yellow powder. Purity: >98.5% based on HPLC analysis.
Quantity
3.335 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([O-:17])=[O:16].[K+]>OS(O)(=O)=O>[Cl:12][C:11]1[C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4](=[CH:3][C:2]=1[Cl:1])[NH:5][C:6](=[O:14])[C:7](=[O:13])[NH:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
3.335 g
Type
reactant
Smiles
ClC=1C=C2NC(C(NC2=CC1Cl)=O)=O
Name
Quantity
65 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice H2O
Quantity
400 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice-H2O bath
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 22° C. under N2 for 20 h.
Duration
20 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The precipitate was collected on a sintered funnel by vacuum filtration
WASH
Type
WASH
Details
washed with H2O (5×10 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under 0.1 mmHg for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.